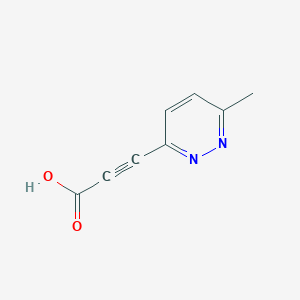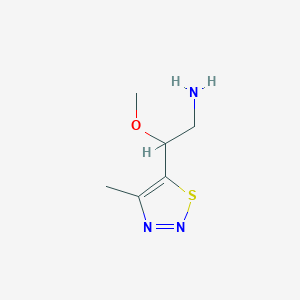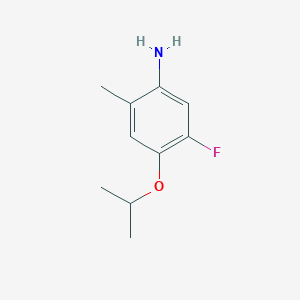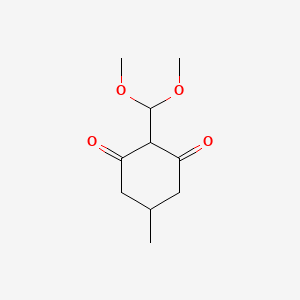![molecular formula C11H16N2 B13320044 N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is an organic compound with the molecular formula C11H16N2 It consists of a cyclobutanamine moiety attached to a pyridin-2-yl group via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)ethyl]cyclobutanamine typically involves the reaction of 2-aminopyridine with a suitable cyclobutanone derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce cyclobutanamine derivatives.
Aplicaciones Científicas De Investigación
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[1-(pyridin-2-yl)ethyl]cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the cyclobutanamine moiety can provide steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the amide linkage.
N-(pyridin-2-yl)ethylamines: Similar structure but with different alkyl linkers.
Cyclobutanamines: Compounds with the cyclobutanamine moiety but different substituents.
Uniqueness
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is unique due to the combination of the pyridinyl group and the cyclobutanamine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N-(1-pyridin-2-ylethyl)cyclobutanamine |
InChI |
InChI=1S/C11H16N2/c1-9(13-10-5-4-6-10)11-7-2-3-8-12-11/h2-3,7-10,13H,4-6H2,1H3 |
Clave InChI |
ARBNFAMITMEJOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)NC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)
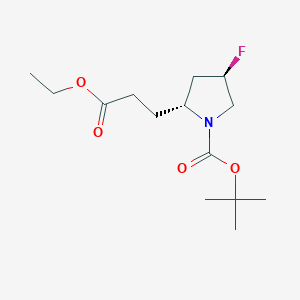
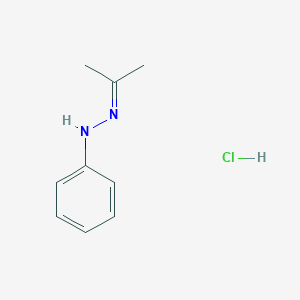
![1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13319978.png)


